

Z-Phe-Ala-Diazomethylketone for studying cysteine protease function

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Compound of Interest

Compound Name: Z-Phe-Ala-Diazomethylketone

Cat. No.: B1632684

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Application Notes: Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)

Introduction

Z-Phe-Ala-Diazomethylketone (Z-FA-DMK), also known as PADK, is a peptide-based irreversible inhibitor of cysteine proteases.[1] It belongs to the diazomethyl ketone class of compounds, which act by forming a covalent bond with the active site cysteine residue of the target enzyme, leading to its inactivation.[2] While it is a known inhibitor of cysteine proteases like cathepsins B and L, it exhibits a dual role. At higher concentrations, it acts as a conventional inhibitor, while at lower concentrations, it can function as a positive modulator of the lysosomal system, enhancing cathepsin levels.[3] This unique property makes it a valuable tool for studying lysosomal function, protein degradation pathways, and the pathology of neurodegenerative diseases.[3][4]

Mechanism of Action

Z-FA-DMK's primary mechanism involves the electrophilic diazomethylketone "warhead" group, which is highly reactive toward the nucleophilic thiol group of the cysteine residue in the active site of cysteine proteases. The reaction results in the formation of a stable thioether linkage, leading to irreversible inhibition of the enzyme.

Beyond direct inhibition, Z-FA-DMK has been identified as a positive lysosomal modulator.[3] Chronic treatment of neuronal cells with low concentrations of Z-FA-DMK induces the proliferation of lysosomes and enhances the levels of lysosomal hydrolases like cathepsin B.[4] This upregulation of the lysosomal system can promote the clearance of aggregated proteins, such as amyloid-beta ($A\beta$) and tau, which are implicated in Alzheimer's disease.[3][5]

Key Applications

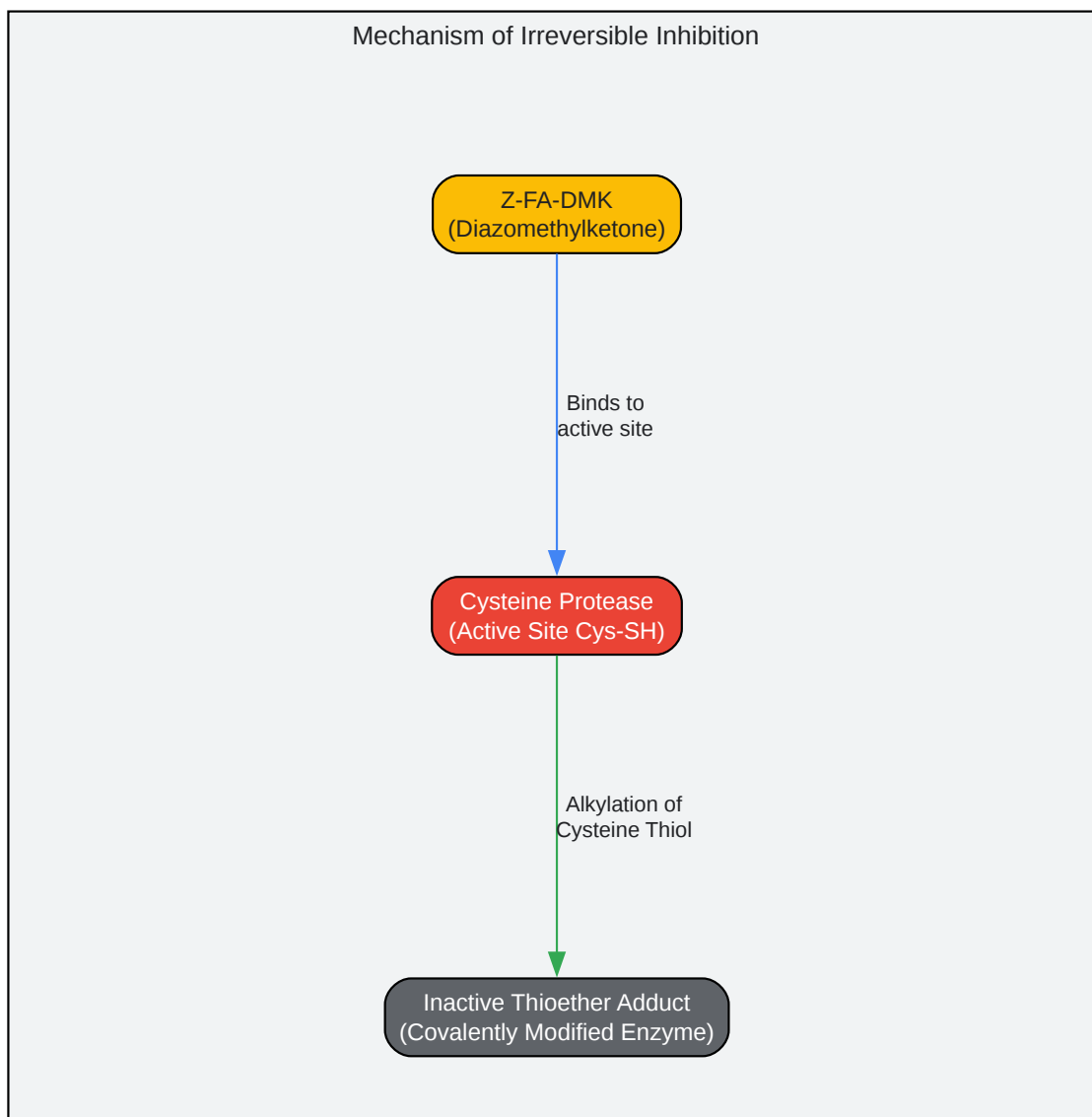
- **Studying Cysteine Protease Function:** Z-FA-DMK serves as a specific tool to inhibit the activity of thiol proteases, such as cathepsin B and cathepsin L, allowing researchers to investigate their roles in various physiological and pathological processes.[6]
- **Neurodegenerative Disease Research:** Its ability to modulate lysosomal activity and promote the clearance of pathogenic protein aggregates makes it a significant compound in Alzheimer's disease research.[4] Studies have shown it can reduce $A\beta$ deposits, restore synaptic markers, and improve cognitive measures in animal models.[4][7][8] Z-FA-DMK has been observed to bind directly to $A\beta_{42}$ monomers and small oligomers, inhibiting the formation of larger, toxic aggregates and fibrils.[8]
- **Lysosomal Biology:** The compound is used to induce and study lysosomal proliferation and its effects on cellular homeostasis, including impacts on intracellular calcium signaling.[4]

Quantitative Data

Z-FA-DMK is often described as a weak inhibitor of cathepsins B and L, especially when compared to its fluoromethyl ketone (FMK) and chloromethyl ketone (CMK) analogs.[3][9] Its utility often lies in its modulatory effects at sub-inhibitory concentrations.

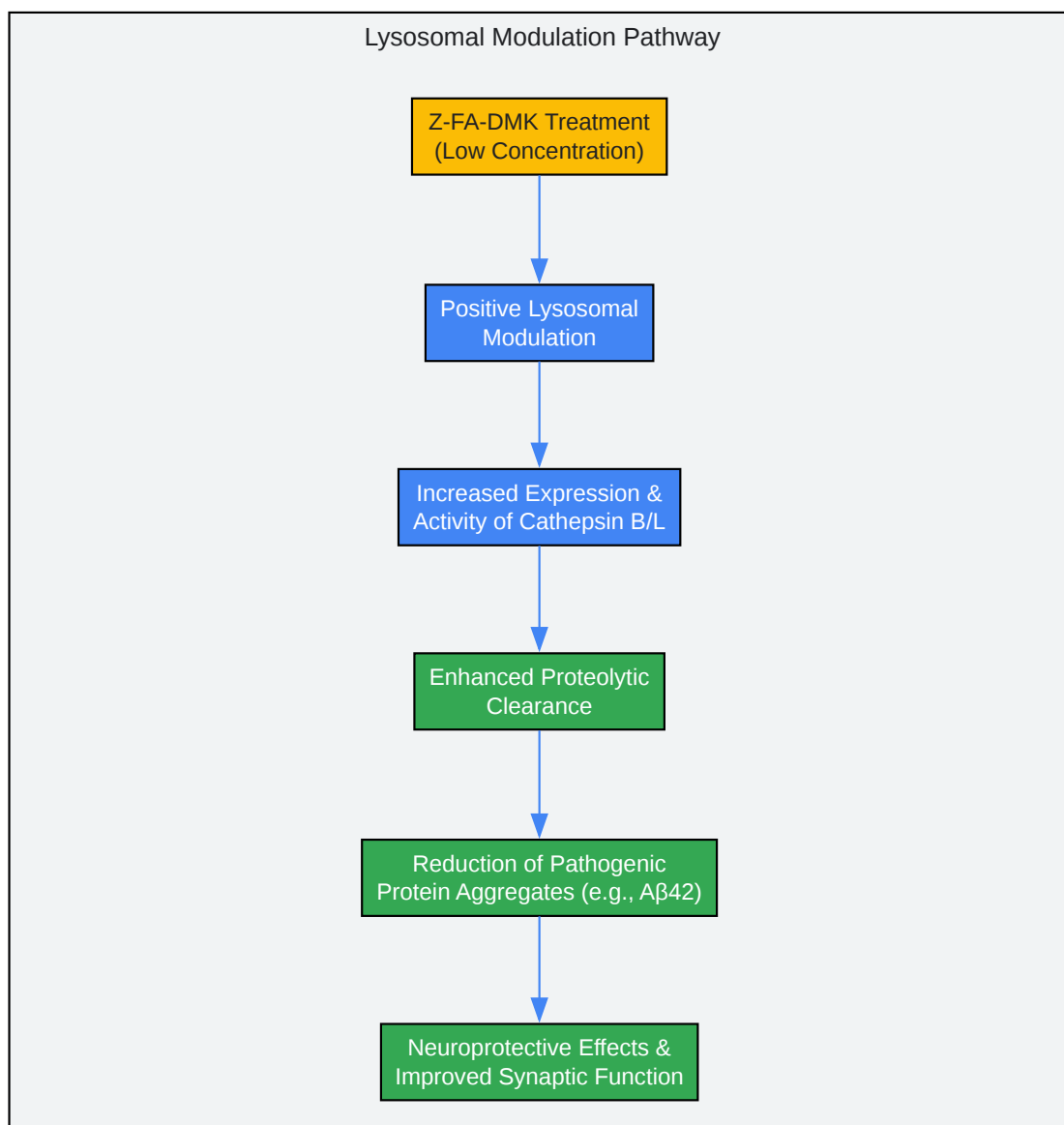
Compound	Target Enzyme	Potency / Observation	Reference
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)	Cathepsin B, Cathepsin L	Weak inhibitor; enhances lysosomal cathepsin levels at low concentrations.	[3]
Z-Phe-Ala-Diazomethylketone (Z-FA-DMK)	Human Cathepsin B	Serves as a benchmark for comparing more potent inhibitors.	[9]
Z-Phe-Ala-Fluoromethylketone (Z-FA-FMK)	Human Cathepsin B	Approximately 30-fold more potent inactivator than Z-FA-DMK.	[9]
Z-Phe-Ala-Chloromethylketone (Z-FA-CMK)	Human Cathepsin B	More reactive and potent inactivator than Z-FA-DMK and Z-FA-FMK.	[9]

Visualizations



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Caption: Irreversible inhibition of a cysteine protease by Z-FA-DMK.



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Caption: Signaling pathway of Z-FA-DMK as a lysosomal modulator.

Experimental Protocols

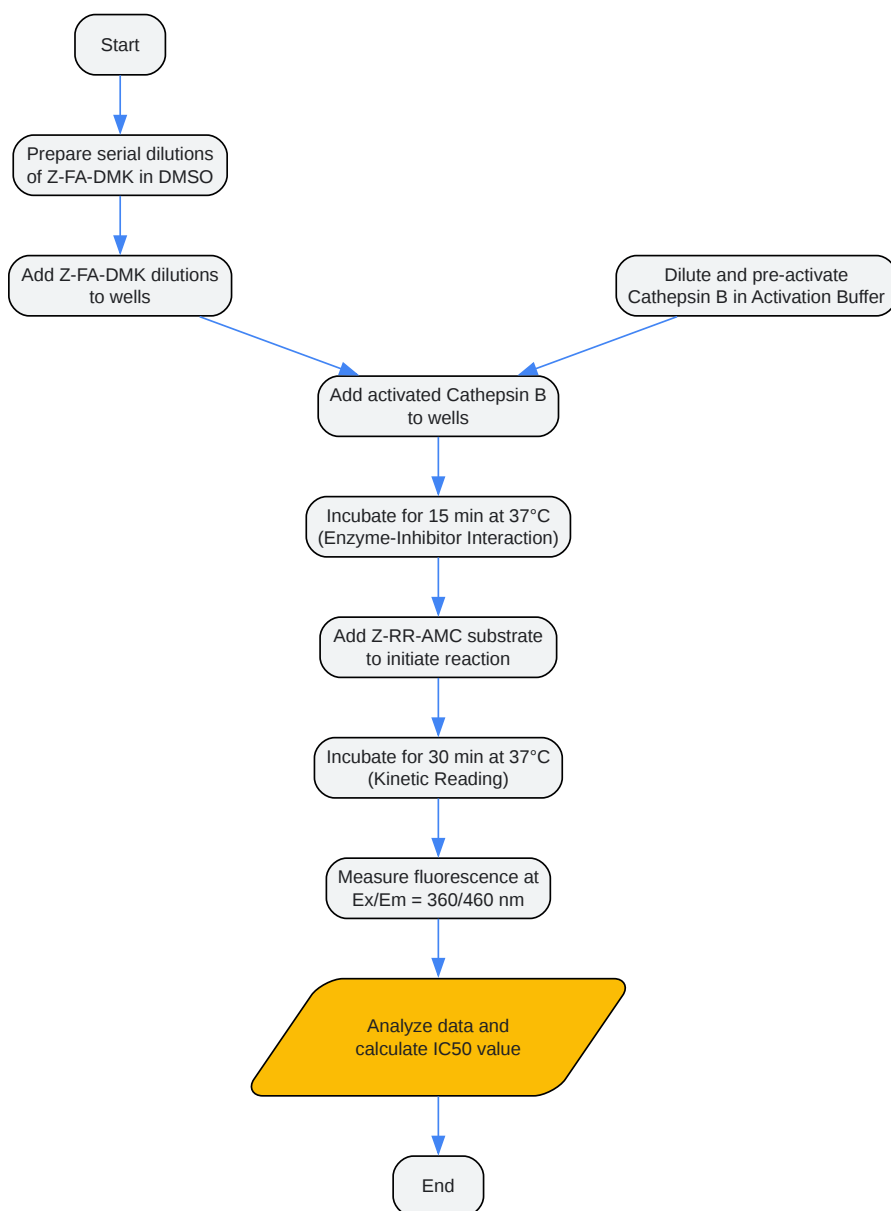
Protocol 1: In Vitro Inhibition of Cathepsin B Activity

This protocol describes a method to determine the inhibitory potential of Z-FA-DMK on cathepsin B using a fluorogenic substrate.

A. Materials and Reagents

- Human liver Cathepsin B (purified)
- Z-FA-DMK
- Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5
- Activation Buffer: Assay buffer containing 20 mM Dithiothreitol (DTT)
- Fluorogenic Substrate: Z-Arg-Arg-AMC (Z-RR-AMC)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate
- Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

B. Experimental Workflow



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Caption: Workflow for in vitro cathepsin B inhibition assay.

C. Step-by-Step Procedure

- **Prepare Z-FA-DMK Stock:** Dissolve Z-FA-DMK in DMSO to create a 10 mM stock solution. Perform serial dilutions in DMSO to achieve the desired concentration range for testing.
- **Prepare Cathepsin B:** Dilute the purified cathepsin B in Activation Buffer to the desired final concentration. Incubate for 10-15 minutes at 37°C to ensure the active site cysteine is reduced and the enzyme is fully active.
- **Assay Setup:** To a 96-well black microplate, add the components in the following order:
 - Assay Buffer
 - 1 µL of Z-FA-DMK serial dilutions (or DMSO for control)
 - Activated Cathepsin B solution
- **Enzyme-Inhibitor Incubation:** Gently mix and incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
- **Initiate Reaction:** Add the fluorogenic substrate Z-RR-AMC to all wells to a final concentration of 20-50 µM.
- **Measure Fluorescence:** Immediately place the plate in a pre-warmed (37°C) fluorometric reader. Measure the fluorescence intensity every 1-2 minutes for 30 minutes.
- **Data Analysis:** Calculate the rate of reaction (slope of fluorescence vs. time). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.^[3]

Protocol 2: Analysis of Cathepsin B Upregulation in Cell Culture

This protocol outlines the treatment of a neuronal cell line or primary cultures with Z-FA-DMK to assess its effect on cathepsin B protein levels via Western Blot.

A. Materials and Reagents

- Neuronal cell line (e.g., SH-SY5Y) or primary hippocampal cultures

- Complete cell culture medium
- Z-FA-DMK
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking Buffer (e.g., 5% non-fat milk in TBST)
- Primary Antibody: Anti-Cathepsin B (recognizing active forms)
- Primary Antibody: Anti-Actin or Anti-GAPDH (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

B. Step-by-Step Procedure

- **Cell Culture and Treatment:** Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells daily with a low concentration of Z-FA-DMK (e.g., 10 μ M) or DMSO vehicle control for 4 days.[3] Change the medium with fresh inhibitor or vehicle every 24 hours.
- **Cell Lysis:** After the treatment period, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer, then scrape and collect the lysate.
- **Homogenization and Quantification:** Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the total protein concentration

using a BCA assay.

- Western Blotting: a. Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in Blocking Buffer. e. Incubate the membrane with primary antibodies against active cathepsin B and a loading control (e.g., actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection and Analysis: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the cathepsin B signal to the loading control to determine the relative change in protein expression between treated and control groups.[3]

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